BenchChemオンラインストアへようこそ!

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Melting point Crystal lattice energy Purification

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62693-23-6) is a heterocyclic compound with molecular formula C14H10N2OS and molecular weight 254.31 g/mol. It consists of a benzothiazole ring connected to a pyridin-3-yl moiety through a methylene carbonyl (ethanone) linker.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 62693-23-6
Cat. No. B3054994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
CAS62693-23-6
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H10N2OS/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2
InChIKeyQGZZDGINHFOIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62693-23-6): Physicochemical and Structural Baseline for Scientific Procurement


2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62693-23-6) is a heterocyclic compound with molecular formula C14H10N2OS and molecular weight 254.31 g/mol . It consists of a benzothiazole ring connected to a pyridin-3-yl moiety through a methylene carbonyl (ethanone) linker . This compound is a member of the broader class of benzothiazole-pyridine hybrids, which are recognized as privileged scaffolds in medicinal chemistry for diverse biological activities including kinase inhibition, antimicrobial action, and apoptosis modulation [1].

Why 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one Cannot Be Interchanged with Common Benzothiazole-Pyridine Analogs


Benzothiazole-pyridine hybrids are not interchangeable because small variations in linker chemistry, pyridine nitrogen position, and substitution patterns profoundly alter physicochemical properties, binding kinetics, and biological target selectivity [1]. Compounds with a direct C–C bond between benzothiazole and pyridine (e.g., 2-(pyridin-2-yl)benzothiazole) lack the carbonyl oxygen required for key hydrogen-bond interactions, while pyridinium-based analogs (patent US-9255091-B2) carry a permanent positive charge that alters membrane permeability and off-target profiles [2]. The ethanone linker in CAS 62693-23-6 provides a unique balance of conformational flexibility, hydrogen-bonding capability, and lipophilicity that distinguishes it from all close-in-class alternatives. The quantitative evidence below demonstrates exactly where these differences manifest in measurable terms.

Quantitative Differentiation Guide for 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62693-23-6) Against Closest Analogs


Melting Point (214°C) versus 2-(Pyridin-2-yl)benzothiazole (136–137°C): Implications for Purification and Solid-State Formulation

The target compound 2-(1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one exhibits a melting point of 214 °C , which is approximately 77–78 °C higher than the structurally related 2-(pyridin-2-yl)benzothiazole (136–137 °C) [1]. This large melting point elevation is attributed to the presence of the ethanone carbonyl, which enables stronger intermolecular dipole–dipole and potential hydrogen-bond interactions in the solid state.

Melting point Crystal lattice energy Purification

Polar Surface Area (PSA): 71.09 Ų versus AS601245 (118.85 Ų) and 2-(Pyridin-4-yl)benzothiazole (54.02 Ų) – Tuning Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 71.09 Ų . This value is 47.76 Ų lower than AS601245 (118.85 Ų) , the closest functional analog that has demonstrated oral bioavailability, and 17.07 Ų higher than 2-(pyridin-4-yl)benzothiazole (54.02 Ų) . A TPSA below 140 Ų is generally considered favorable for cell membrane permeation, but values below 60 Ų correlate with increased blood–brain barrier penetration and potential CNS off-target effects. The target compound occupies an intermediate range that balances cellular permeability with reduced CNS exposure risk.

Polar surface area Membrane permeability Drug-likeness

Lipophilicity (LogP): 3.12 versus AS601245 (3.21) and 2-(Pyridin-4-yl)benzothiazole (3.36) – Fine-Tuned Hydrophobic Balance

The predicted octanol–water partition coefficient (LogP) of the target compound is 3.12 , compared to 3.21 for AS601245 and 3.36 for 2-(pyridin-4-yl)benzothiazole . The difference of 0.09 log units (target vs. AS601245) is near the margin of predictive error and suggests comparable lipophilicity to a validated orally active JNK inhibitor. The 0.24 log-unit reduction relative to 2-(pyridin-4-yl)benzothiazole implies marginally improved aqueous solubility.

Lipophilicity LogP Solubility

Molecular Weight: 254.31 g/mol versus AS601245 (372.45 g/mol) – Improved Ligand Efficiency Potential

The target compound has a molecular weight of 254.31 g/mol , which is 118.14 g/mol (31.7%) lower than AS601245 (372.45 g/mol) . In fragment-based and lead-optimization campaigns, a molecular weight below 300 g/mol is considered favorable for ligand efficiency metrics and for preserving 'room to grow' during chemical optimization. AS601245, with a molecular weight exceeding 350 g/mol, is closer to lead-like or drug-like limits.

Molecular weight Ligand efficiency Lead-likeness

Ionization State (pKa ≈ 2.85): Unique Protonation Profile Relative to Pyridine-Containing Analogs

The predicted pKa of the pyridine nitrogen in the target compound is approximately 2.85 , which is significantly lower than the pKa of unsubstituted pyridine (~5.25) and lower than typical 2-(pyridin-2-yl)benzothiazole pKa values (~4.5). This reduced basicity is attributed to the electron-withdrawing effect of the adjacent carbonyl group in the ethanone linker. As a result, the compound remains predominantly uncharged at physiological pH (7.4), while becoming protonated only in strongly acidic environments (e.g., gastric fluid, lysosomes).

pKa Ionization state pH-dependent solubility

Rotatable Bond Count (4) versus AS601245 (6): Conformational Restriction and Entropic Binding Advantage

The target compound contains 4 rotatable bonds , compared to 6 rotatable bonds in AS601245 . The two additional rotatable bonds in AS601245 arise from the elongated pyrimidinyl-acetonitrile side chain. Fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding, which can translate into improved binding affinity when the bioactive conformation is pre-organized.

Rotatable bonds Conformational entropy Binding affinity

Recommended Application Scenarios for 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Campaigns Requiring Ligand-Efficient Benzothiazole Scaffolds

With a molecular weight of 254.31 g/mol and only 4 rotatable bonds, this compound offers superior ligand efficiency metrics compared to heavier analogs such as AS601245 (372.45 g/mol, 6 rotatable bonds) . Its intermediate polar surface area (71.09 Ų) supports cell permeability without excessive CNS penetration risk, making it an ideal starting scaffold for oral drug discovery programs targeting peripheral or systemic diseases.

Crystallography and Solid-State Formulation Studies Where High Melting Point Is Advantageous

The melting point of 214 °C is approximately 77–78 °C higher than the simpler 2-(pyridin-2-yl)benzothiazole analog . This property facilitates purification by recrystallization, reduces volatility-related sample loss during long-term storage, and enables co-crystallization screening for polymorph and salt-form development.

Biochemical Assay Development Where Controlled Ionization State Is Required

The low predicted pKa of 2.85 ensures that the compound remains essentially neutral at physiological pH (7.4), minimizing pH-dependent variability in solubility and partitioning. This feature is valuable for robust, reproducible biochemical and cell-based assays where consistent compound behavior across assay conditions is critical.

Structure–Activity Relationship (SAR) Studies Exploring Ethanone Linker Effects

The ethanone linker distinguishes this compound from directly linked benzothiazole-pyridine hybrids and from pyridinium-based analogs (US-9255091-B2) [1]. Researchers exploring the impact of linker chemistry on target binding kinetics, metabolic stability, and selectivity can use this compound as a key comparator to map the contribution of the carbonyl oxygen to hydrogen-bond networks with biological targets.

Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.